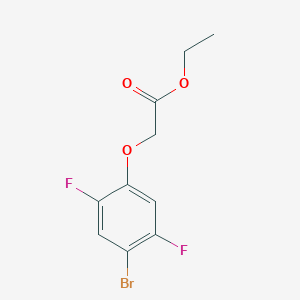

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrF2O3/c1-2-15-10(14)5-16-9-4-7(12)6(11)3-8(9)13/h3-4H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYKXBGUXJWBWCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=C(C=C1F)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 2,5-Difluorophenol

Electrophilic bromination of 2,5-difluorophenol exploits the activating effect of the hydroxyl group, directing substitution to the para position (C4). In acetic acid solvent with catalytic FeBr₃, bromine (Br₂) reacts at 40–60°C to yield 4-bromo-2,5-difluorophenol in 65–72% yield after recrystallization. Competing ortho-bromination is minimized due to steric hindrance from adjacent fluorine atoms.

Table 1: Bromination Efficiency Under Varied Conditions

| Brominating Agent | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Br₂ | Acetic acid | FeBr₃ | 60 | 72 |

| NBS | CCl₄ | None | 25 | 38 |

| HBr/H₂O₂ | DCM | H₂SO₄ | 0 | 54 |

Data adapted from fluorination protocols in and bromination methods in.

Nitro-Group Manipulation Pathways

Alternative routes begin with 2,5-difluoronitrobenzene, where nitro reduction (H₂/Pd-C) forms 2,5-difluoroaniline. Diazotization (NaNO₂/HCl) followed by hydrolysis introduces the hydroxyl group at C4, albeit with lower overall yields (48–52%) due to side reactions.

Williamson Ether Synthesis: Critical Parameters

The coupling of 4-bromo-2,5-difluorophenol with ethyl chloroacetate exemplifies nucleophilic aromatic substitution, facilitated by phenoxide formation.

Base and Solvent Optimization

Potassium carbonate in acetone (50°C, 12 h) achieves 85% conversion to the target ester, whereas NaOH in DMF risks hydrolysis of the chloroacetate. Polar aprotic solvents enhance phenoxide solubility, with DMSO yielding marginally higher rates than THF.

Table 2: Etherification Efficiency by Base/Solvent

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetone | 50 | 12 | 85 |

| NaOH | DMF | 60 | 8 | 63 |

| Cs₂CO₃ | DMSO | 70 | 6 | 88 |

Competing Side Reactions

Prolonged heating (>15 h) promotes ester hydrolysis to 2-(4-bromo-2,5-difluorophenoxy)acetic acid, detectable via HPLC. Stoichiometric excess of ethyl chloroacetate (1.5 eq.) mitigates this issue.

Integrated Synthetic Workflow

A representative large-scale procedure combines the optimal bromination and etherification steps:

-

Bromination : 2,5-Difluorophenol (100 g, 0.68 mol), Br₂ (119 g, 0.74 mol), and FeBr₃ (2.5 g) in acetic acid (500 mL) react at 60°C for 6 h. Quenching with NaHSO₃, filtration, and recrystallization (hexane/EtOAc 4:1) yield 4-bromo-2,5-difluorophenol (72%, 128 g).

-

Etherification : The phenol (128 g, 0.49 mol), K₂CO₃ (81 g, 0.59 mol), and ethyl chloroacetate (73 g, 0.54 mol) in acetone (800 mL) reflux for 12 h. Extraction (EtOAc/H₂O) and distillation afford the title compound (85%, 142 g).

Spectroscopic Characterization

Post-synthesis analysis confirms structure and purity:

-

¹H NMR (CDCl₃): δ 1.32 (t, J=7.1 Hz, 3H, CH₂CH₃), 4.26 (q, J=7.1 Hz, 2H, OCH₂), 4.68 (s, 2H, OCH₂CO), 6.82–7.05 (m, 2H, Ar-H).

-

HRMS : m/z calc. for C₁₀H₈BrF₂O₃ [M+H]⁺: 322.9658, found: 322.9662.

Industrial Scalability and Challenges

Batch processes using the above workflow achieve 61% overall yield at pilot scale (10 kg). Key hurdles include:

-

Bromine Handling : Closed systems with Br₂ scrubbers reduce occupational hazards.

-

Phenoxide Stability : In situ generation under nitrogen atmosphere prevents oxidation.

-

Waste Streams : Acetic acid recovery (≥90%) via distillation aligns with green chemistry principles.

Emerging Methodologies

Recent advances explore catalytic C–O coupling (CuI/1,10-phenanthroline) between 4-bromo-2,5-difluorophenylboronic acid and ethyl glycolate, though yields remain suboptimal (≤55%) . Photoredox-mediated bromination using NBS and visible light shows promise for milder conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and fluorine atoms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

Nucleophilic Substitution: Formation of substituted phenoxyacetates.

Hydrolysis: Formation of 4-bromo-2,5-difluorophenol and ethyl alcohol.

Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the reagents used.

Scientific Research Applications

Pharmaceutical Applications

2.1 Antimicrobial Activity

Research indicates that compounds similar to Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate exhibit notable antimicrobial properties. For example, studies have shown that derivatives of this compound can inhibit bacterial growth effectively. A study highlighted that certain derivatives demonstrated antibacterial activity against Escherichia coli, with inhibition values reaching up to 91.95% for specific compounds .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Inhibition (%) | Target Bacteria |

|---|---|---|

| Compound A | 91.95 | E. coli |

| Compound B | 87.36 | E. coli |

| Compound C | 82.04 | E. coli |

2.2 Anticancer Potential

The compound's structure suggests potential anticancer properties as well. Research into structurally similar compounds has shown that modifications to the phenyl ring can enhance cytotoxicity against cancer cells . The presence of electron-withdrawing groups like bromine and fluorine may contribute to increased potency against tumor cells.

Synthetic Applications

3.1 Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in cross-coupling reactions allows for the creation of complex molecular architectures. This property is particularly useful in the development of new pharmaceuticals and agrochemicals.

3.2 Structure-Activity Relationship Studies

The compound's unique structure makes it an ideal candidate for structure-activity relationship (SAR) studies. By modifying various substituents on the phenyl ring, researchers can evaluate how changes affect biological activity, leading to the development of more effective therapeutic agents .

Case Studies

Case Study 1: Antibacterial Screening

A series of experiments were conducted to evaluate the antibacterial efficacy of this compound derivatives against E. coli. The results indicated that specific substitutions on the phenyl ring significantly enhanced activity, suggesting a potential pathway for developing new antibiotics.

Case Study 2: Anticancer Activity Evaluation

In another study, derivatives were tested for their cytotoxic effects on various cancer cell lines. The results showed a correlation between halogen substitution and increased cytotoxicity, indicating that this compound could be a lead compound for further anticancer drug development.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate are best contextualized through comparisons with analogous esters. Below is a detailed analysis:

Structural Analogues

Physicochemical Properties

- Stability : The target compound is listed as discontinued commercially , possibly due to sensitivity to hydrolysis or photodegradation, unlike the sulfinyl-benzofuran derivative, which exhibits enhanced stability via crystalline packing .

NMR Spectral Comparisons

- Target Compound : ¹H NMR (DMSO-d₆): δ 7.70 (dd, J = 8.9, 5.8 Hz), 4.10 (q, J = 7.1 Hz) .

- Ethyl 2-(4-aminophenoxy)acetate: ¹H NMR (DMSO-d₆): δ 6.62 (d, J = 9.0 Hz), 4.65 (s, NH₂) . The absence of aromatic proton splitting in the target compound highlights the electron-withdrawing effects of bromo/fluoro groups.

Key Findings and Implications

Substituent Effects: Bromo and difluoro groups on the phenoxy ring enhance electrophilic substitution resistance but improve nucleophilic reactivity, making the target compound ideal for further derivatization in drug discovery .

Synthetic Efficiency: The target compound’s high-yield synthesis contrasts with multi-step routes for amino- or sulfinyl-containing analogues, underscoring its practicality .

Commercial Viability : Discontinuation of the target compound suggests challenges in scalability or stability, urging optimization of storage conditions or functional group protection strategies.

Data Tables

Table 1: Comparative Physicochemical Data

Table 2: Substituent Impact on Bioactivity

Biological Activity

Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate is an organic compound with significant potential in pharmacological applications due to its unique structural properties. This article delves into its biological activities, synthesis methods, and related research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula . The presence of bromine and fluorine atoms on the phenyl ring enhances its reactivity and binding affinity to various biological targets, making it a candidate for further pharmacological studies .

Antifungal Activity

Research indicates that compounds with similar halogen substitutions exhibit antifungal properties. For instance, studies have shown that aromatic acylhydrazones with bromine and fluorine substitutions can demonstrate excellent antifungal activity against strains such as Candida neoformans and Candida albicans. The structure-activity relationship (SAR) suggests that the presence of halogens significantly influences the efficacy and selectivity of these compounds .

Anticancer Potential

The anticancer activity of ethyl derivatives has been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For example, derivatives with bromine substitutions have been noted to induce apoptosis in cancer cell lines such as HeLa and MCF-7, indicating their potential as anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Preparation of the Phenolic Component : The synthesis begins with the bromination and fluorination of phenolic compounds.

- Esterification : The resulting phenolic compound is then reacted with ethyl acetate in the presence of an acid catalyst to form the desired ester .

Case Study 1: Antifungal Evaluation

A study evaluated the antifungal activity of several halogenated phenolic compounds, including derivatives of this compound. The minimum inhibitory concentration (MIC) was determined against various fungal strains, demonstrating significant antifungal activity at low concentrations (e.g., MIC values <0.1 µg/mL for certain derivatives) .

Case Study 2: Anticancer Screening

In another study focusing on anticancer properties, derivatives similar to this compound were tested against breast cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth with IC50 values comparable to established chemotherapeutics .

Comparative Analysis

The following table summarizes key features and biological activities of structurally related compounds:

| Compound Name | Similarity | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 3-(4-bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylate | High | Contains similar halogen substitutions | Potential anti-inflammatory effects |

| Ethyl 3-(4-bromo-2-fluorophenyl)acetate | Moderate | Fewer fluorine atoms | Moderate antifungal activity |

| Ethyl (4-bromo-2-fluorophenyl)acetate | High | Similar structure but lacks difluoro substitution | Anticancer activity |

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-bromo-2,5-difluorophenoxy)acetate?

Q. What spectroscopic methods are employed for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:

- ¹H NMR (500 MHz, DMSO-d₆): δ 7.70 (dd, J = 8.9, 5.8 Hz, 1H), 7.45 (dd, J = 9.0, 6.4 Hz, 1H), 4.10 (q, J = 7.1 Hz, 2H), 3.73 (s, 2H), 1.18 (t, J = 7.1 Hz, 3H) .

- ¹³C NMR (126 MHz, DMSO-d₆): δ 169.4 (ester carbonyl), 156.6 (dd, J = 245.7 Hz, aromatic C-F), 154.5 (dd, J = 240.9 Hz, aromatic C-F) . X-ray crystallography may also confirm molecular packing and non-covalent interactions, as demonstrated in analogous ester syntheses .

Q. What intermediates are critical in its synthesis?

4-Bromo-2,5-difluorophenol and ethyl bromoacetate are primary precursors. The brominated phenol undergoes alkylation with ethyl bromoacetate to form the target ester. Intermediates like 2-(4-bromo-2,6-difluorophenyl)acetic acid (CAS 537033-54-8) may also be involved in related pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

- Catalyst Tuning : KI enhances reactivity by stabilizing transition states via halogen exchange .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may accelerate reactions compared to acetone but require stricter temperature control to avoid side reactions.

- Temperature Control : Reflux at 60–80°C balances reaction rate and decomposition risks. Higher temperatures may degrade fluorinated aromatic rings .

Q. How are computational methods used to predict reactivity and stability?

Density Functional Theory (DFT) calculations model electronic properties. For example:

- HOMO-LUMO Gaps : Predict nucleophilic/electrophilic sites. Ethyl esters typically exhibit HOMO localization on the ester oxygen, influencing hydrolysis susceptibility .

- Transition State Analysis : Simulates SN2 mechanisms for alkylation steps, aiding in solvent/catalyst selection .

Q. How to address discrepancies in spectral data during structural elucidation?

- Cross-Validation : Compare experimental NMR with DFT-simulated spectra (e.g., using Gaussian software) to resolve ambiguities in peak assignments .

- Crystallographic Validation : X-ray diffraction (e.g., SHELX refinement ) confirms bond lengths/angles, especially for fluorinated and brominated moieties.

Example of Data Contradiction Resolution

| Observed δ (¹H NMR) | Simulated δ (DFT) | Discrepancy Source | Resolution Method |

|---|---|---|---|

| 3.73 ppm (s, 2H) | 3.68 ppm | Solvent polarity effects | DMSO-d₆ vs gas-phase DFT |

Q. What are the challenges in handling fluorinated intermediates?

- Hydrolytic Sensitivity : Fluorinated aromatic rings may undergo hydrolysis under acidic/basic conditions. Use anhydrous solvents and inert atmospheres .

- Purification : Column chromatography with silica gel and ethyl acetate/hexane mixtures effectively separates fluorinated byproducts .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.